molecular formula C31H27NO5 B052543 Fmoc-Tyr-Obzl CAS No. 82911-77-1

Fmoc-Tyr-Obzl

Cat. No. B052543
CAS RN: 82911-77-1
M. Wt: 493.5 g/mol
InChI Key: XOPVFGBPEVOJEV-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Fmoc-Tyr-Obzl and its derivatives are synthesized through reactions involving Fmoc-protected amino acids. For instance, Fmoc derivatives, Fmoc-Tyr[P(O)(NHR)2]-OH, have been obtained from Z-Tyr-OBzl through lithiation with LDA, followed by reactions with N, N′-dipropyl- or diisopropyl-phosphorodiamidic chloride, showcasing a pathway to Fmoc synthesis of phosphotyrosine-containing peptides (Ueki et al., 1996).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is crucial for understanding their behavior in synthesis processes. The stability of these compounds in various conditions, such as resistance to piperidine in DMF and complete cleavage with trifluoroacetic acid, highlights the importance of their structural integrity for successful peptide synthesis (Ueki et al., 1996).

Chemical Reactions and Properties

This compound undergoes specific chemical reactions crucial for peptide synthesis, such as the attachment of phosphate protecting groups and the synthesis of phosphotyrosine-containing peptides. These processes demonstrate the compound's reactivity and its role in the selective synthesis of peptides with desired modifications (Ueki et al., 1996).

Physical Properties Analysis

The physical properties of this compound, including its crystalline form and solubility, influence its application in peptide synthesis. The ability to obtain Fmoc derivatives as stable crystals indicates their manageability and suitability for use in automated synthesis techniques, promoting expedient and cost-effective synthesis of peptides (Zheng et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound, such as its stability towards specific reagents and conditions, are fundamental for its function in peptide synthesis. Its reactivity under synthesis conditions, resistance to certain chemicals, and the ability to undergo desired reactions without unwanted side reactions are crucial for the synthesis of complex peptides and proteins with high purity and yield (Zheng et al., 2014).

Scientific Research Applications

  • Synthesis of Phosphotyrosine-containing Peptides:

    • Fmoc-Tyr-Obzl derivatives are used to synthesize phosphotyrosine-containing peptides, which are valuable in studying protein function, signaling pathways, and the development of therapeutic agents (Ueki et al., 1996).
    • Mono-benzyl phosphate esters of Fmoc protected phosphoamino acids are crucial tools for the synthesis of phosphopeptides by Fmoc SPPS methods, helping to improve yields in peptide synthesis (White, 2001).
  • Creation of Cyclic Peptides as Artificial Receptors:

    • Fmoc-protected δ-sugar amino acid, synthesized from a glucosamine derivative, is coupled with peptide tert-butyl esters including this compound, leading to cyclic peptides that can act as artificial receptors for various molecules (Billing & Nilsson, 2005).
  • Synthesis of O-thiophosphotyrosyl Peptides:

    • Synthon for O-thiophosphotyrosine, Fmoc-Tyr[PS(OBzl)2]-OH, is incorporated in solid-phase synthesis of O-thiophosphotyrosine-containing peptides, relevant for studying protein interactions and signaling pathways (Kitas et al., 2009).
  • Formation of Nanostructured Hydrogels for Biomedical Applications:

    • This compound is extensively studied as an efficient hydrogelator. The formation of hydrogels using this compound and Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) can form functional two-component hydrogels combining physical characteristics and functionality, useful in various biomedical applications like drug delivery (Fichman et al., 2015).
  • Control of Stiffness in Nanostructured Hydrogels:

    • This compound is used in the self-assembly of tyrosine hydrogels where the mechanical properties, gelation time, and molecular arrangements can be controlled, which is vital for applications in three-dimensional cell culture (Thornton et al., 2009).
  • Incorporation of Graphene into Peptide-based Hydrogels:

    • This compound-based hydrogels are used for incorporating reduced graphene oxide to create stable hybrid hydrogels. These are studied for their potential in improved structural and mechanical properties, which can be useful in various technological and biomedical applications (Adhikari & Banerjee, 2011).

Mechanism of Action

Target of Action

Fmoc-Tyr-Obzl, also known as N-α-Fmoc-O-benzyl-L-phosphotyrosine, is primarily targeted towards proteins involved in signaling pathways . These proteins include phospho-writers, erasers, and readers such as SH2 and PTB domain-containing proteins . These proteins play a crucial role in signal transduction, activation or deactivation of gene transcription, and control of enzyme activity .

Mode of Action

This compound interacts with its targets by binding to them, thereby modulating the signaling pathways . This compound serves as a substrate/product mimetic, mediating protein-protein interactions . It can also be used as a chemical tool to study the roles of individual proteins involved in signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein tyrosine phosphorylation pathway . This pathway involves the phosphorylation of tyrosine by protein tyrosine kinases (PTKs), recognition of pY residues by proteins containing pY-binding modules such as Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains, and removal of a phosphotyrosine phosphate group by protein tyrosine phosphatases (PTPs) . Misfunctions in each of these steps have been linked to numerous diseases such as inflammation, diabetes, cancer, and metabolic and autoimmune diseases .

Pharmacokinetics

It’s worth noting that the compound is used in solid-phase peptide synthesis , which suggests that it may be designed to have suitable properties for biological activity, such as stability and bioavailability.

Result of Action

The result of this compound’s action is the modulation of protein tyrosine phosphorylation, which is vital for cell growth regulation, mitogenesis, metabolism, and apoptosis . By acting as a substrate/product mimetic, this compound can influence the activity of proteins involved in these processes .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the compound is typically stored at temperatures between 15-25°C , suggesting that temperature could impact its stability Furthermore, the compound’s efficacy may be influenced by the specific biological environment in which it is used, such as the presence of other proteins or compounds.

Safety and Hazards

For safety measures, avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets .

Biochemical Analysis

Biochemical Properties

Fmoc-Tyr-Obzl plays a significant role in biochemical reactions, especially in the synthesis of peptides that contain phosphorylated tyrosine residues. This compound interacts with various enzymes, proteins, and other biomolecules during peptide synthesis. For instance, it can be introduced into peptides using standard activation methods such as PyBOP and TBTU . The interactions between this compound and these activation reagents facilitate the formation of peptide bonds, allowing for the efficient synthesis of complex peptides with multiple phosphorylation sites .

Cellular Effects

This compound influences various cellular processes by incorporating phosphorylated tyrosine residues into peptides. These phosphorylated peptides can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound can mimic the phosphorylation events that occur in cells, thereby affecting the activity of kinases and phosphatases involved in signal transduction . This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately impacting cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into peptides through solid-phase peptide synthesis. Once incorporated, the phosphorylated tyrosine residues can interact with various biomolecules, including enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context. For instance, phosphorylated peptides containing this compound can bind to and inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, these peptides can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound can occur, leading to changes in its effectiveness in peptide synthesis and its impact on cellular function. Long-term studies have shown that peptides containing this compound can maintain their biological activity for extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as disruption of normal cellular function and induction of apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and phosphorylation. The compound interacts with enzymes such as kinases and phosphatases, which play crucial roles in regulating phosphorylation events in cells . These interactions can affect metabolic flux and alter the levels of various metabolites, ultimately influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound can impact its effectiveness in modulating cellular processes and its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . The activity and function of this compound can be affected by its subcellular localization, as different cellular compartments provide distinct environments for its interactions with biomolecules.

properties

IUPAC Name

benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c33-23-16-14-21(15-17-23)18-29(30(34)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,33H,18-20H2,(H,32,35)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPVFGBPEVOJEV-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Tyr-Obzl
Reactant of Route 2
Reactant of Route 2
Fmoc-Tyr-Obzl
Reactant of Route 3
Reactant of Route 3
Fmoc-Tyr-Obzl
Reactant of Route 4
Reactant of Route 4
Fmoc-Tyr-Obzl
Reactant of Route 5
Reactant of Route 5
Fmoc-Tyr-Obzl
Reactant of Route 6
Reactant of Route 6
Fmoc-Tyr-Obzl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.